molecular formula C15H14N2O5 B4923178 4-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide

4-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide

Cat. No. B4923178
M. Wt: 302.28 g/mol
InChI Key: MJOYNKYUFZQCAT-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in research. This compound, also known as MNBA, has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. 4-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide may also interact with certain receptors in the brain, such as the nicotinic acetylcholine receptor, which has been linked to cognitive function.
Biochemical and Physiological Effects:
4-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, leading to increased levels of acetylcholine in the brain. 4-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide has also been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

4-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in medicinal chemistry research. However, 4-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide also has some limitations, such as its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 4-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide. One potential area of research is the development of 4-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide derivatives with improved solubility and bioavailability. Another area of research is the investigation of 4-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide's potential as an anti-inflammatory agent, particularly in the treatment of neuroinflammatory disorders such as Alzheimer's disease. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide and its potential applications in medicinal chemistry research.

Synthesis Methods

4-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide can be synthesized using various methods, including the reaction of 4-methoxybenzoic acid with 2-methoxy-4-nitroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 4-methoxybenzoyl chloride with 2-methoxy-4-nitroaniline in the presence of a base such as triethylamine. The yields of 4-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide obtained using these methods range from 50% to 80%.

Scientific Research Applications

4-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. 4-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of the neurotransmitter acetylcholine. This inhibition may lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function. 4-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

4-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5/c1-21-12-6-3-10(4-7-12)15(18)16-13-8-5-11(17(19)20)9-14(13)22-2/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOYNKYUFZQCAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(2-methoxy-4-nitrophenyl)benzamide

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